molecular formula C20H24N6O B2512326 2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2380088-22-0

2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2512326
CAS No.: 2380088-22-0
M. Wt: 364.453
InChI Key: PKRIERKERHYCKC-UHFFFAOYSA-N
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Description

2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a pyrido[1,2-a]pyrimidine core

Preparation Methods

The synthesis of 2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the piperazine moiety: This step involves the reaction of the pyrido[1,2-a]pyrimidine intermediate with a piperazine derivative.

    Incorporation of the tert-butylpyrimidinyl group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine moieties.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar compounds to 2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one include:

    2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine: This compound shares a similar core structure but with different substituents.

    2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-1-methylbenzimidazole: Another structurally related compound with a benzimidazole core.

    3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also feature a piperazine moiety and are studied for their biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities, which may differ from those of similar compounds.

Properties

IUPAC Name

2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-20(2,3)15-12-17(22-14-21-15)24-8-10-25(11-9-24)18-13-19(27)26-7-5-4-6-16(26)23-18/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRIERKERHYCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=CC(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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